molecular formula C44H38Br2P2 B1333389 (1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide CAS No. 40817-03-6

(1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide

Cat. No. B1333389
CAS RN: 40817-03-6
M. Wt: 788.5 g/mol
InChI Key: ZZQVVCXWFPGKJD-UHFFFAOYSA-L
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Description

“(1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide” is a chemical compound with the molecular formula C44H38Br2P2 . It is also known as MitoQ. This compound is a synthetic antioxidant that has gained recent attention in scientific research due to its potential applications in various fields.


Molecular Structure Analysis

The molecular structure of “(1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide” is complex, with two phosphonium groups lying on the same side of the plane of the central benzene ring . The compound has a molecular weight of 788.54 g/mol .

Safety And Hazards

The safety information for “(1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The recommended precautionary statements are to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to rinse cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

triphenyl-[[4-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H38P2.2BrH/c1-7-19-39(20-8-1)45(40-21-9-2-10-22-40,41-23-11-3-12-24-41)35-37-31-33-38(34-32-37)36-46(42-25-13-4-14-26-42,43-27-15-5-16-28-43)44-29-17-6-18-30-44;;/h1-34H,35-36H2;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQVVCXWFPGKJD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H38Br2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70961230
Record name [1,4-Phenylenebis(methylene)]bis(triphenylphosphanium) dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

788.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide

CAS RN

40817-03-6
Record name (1,4-Phenylenebis(methylene))bis(triphenylphosphonium) dibromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040817036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,4-Phenylenebis(methylene)]bis(triphenylphosphanium) dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,4-phenylenebis(methylene)]bis[triphenylphosphonium] dibromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.067
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
PA Sobarzo, AP Mariman, CO Sánchez… - European Polymer …, 2021 - Elsevier
Two new silicon-containing poly(azomethine)s (PAzM-Me and PAzM-Ph) and two new silicon-containing poly(p-phenylvinylene)s (PPVSi-Me and PPVSi-Ph) were obtained from 4′,4′…
Number of citations: 7 www.sciencedirect.com
CO Sanchez, P Sobarzo, N Gatica - New Journal of Chemistry, 2015 - pubs.rsc.org
Several poly(thiophene) derivatives containing p-phenylenevinylene (PV) as an electron-donor were synthesized using FeCl3. PV units are regularly spaced in two, four and eight …
Number of citations: 19 pubs.rsc.org
J Klein, N Jung, S Bräse - European Journal of Organic …, 2023 - Wiley Online Library
New oligomers based on quinoxaline units were successfully synthesized through multistep reactions using Wittig coupling, affording (E)‐(quinoxalin‐2‐yl)ethene oligomers. Diverse …
R Kim, HJ Yun, MH Yi, SC Shin… - Bulletin of the Korean …, 2012 - researchgate.net
The new organic semiconductors which are composed of divinylbenzene core unit and alkoxynaphthalene on both sides, 1, 4-bis-2-(6-octyloxy) naphthalen-2-ylvinylbenzene (BONVB), …
Number of citations: 6 www.researchgate.net
SJ Park, SO Kim, SO Jung, MH Yi, YH Kim… - Journal of electronic …, 2009 - Springer
An organic field-effect transistor was fabricated based on a thin film of 1,4-bis-(2-naphthalen-2-ylvinyl)benzene (BNDV). The organic semiconductor was deposited via thermal …
Number of citations: 11 link.springer.com
J Shi, L Xu, Y Li, M Jia, Y Kan, H Wang - Organic Electronics, 2013 - Elsevier
A series of derivatives based on annelated β-oligothiophenes were synthesized and characterized as active layer in organic field-effect transistors (OFETs). Highest field-effect mobility …
Number of citations: 29 www.sciencedirect.com
CO Sánchez, P Sobarzo, N Gatica - … (methylene)) bis (triphenylphosphonium) bromide …, 2015
Number of citations: 0

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